N-(1-octylcyclohexyl)prop-2-enamide
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Overview
Description
N-(1-octylcyclohexyl)prop-2-enamide is an organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated with an alkene This compound is notable for its unique structure, which includes a cyclohexyl ring substituted with an octyl group and a prop-2-enamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-octylcyclohexyl)prop-2-enamide can be achieved through several methods. One common approach involves the direct condensation of 1-octylcyclohexylamine with prop-2-enoyl chloride under basic conditions. This reaction typically requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Another method involves the use of electrophilic activation of amides.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using the aforementioned synthetic routes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Continuous flow reactors may also be employed to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(1-octylcyclohexyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles such as amines, alcohols, and thiols
Major Products Formed
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Substituted amides, alcohols, thiols
Scientific Research Applications
N-(1-octylcyclohexyl)prop-2-enamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory agents.
Mechanism of Action
The mechanism of action of N-(1-octylcyclohexyl)prop-2-enamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The compound’s structure allows it to interact with hydrophobic and hydrophilic regions of target molecules, facilitating its binding and activity .
Comparison with Similar Compounds
N-(1-octylcyclohexyl)prop-2-enamide can be compared with other similar compounds, such as:
N-(1-phenylethyl)-2-methylprop-2-enamide: Similar in structure but with a phenylethyl group instead of an octyl group.
N-(1-phenylethyl)-undec-10-enamide: Contains a longer alkyl chain compared to this compound.
Entacapone: A catechol-O-methyltransferase (COMT) inhibitor with a similar prop-2-enamide moiety but different substituents.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H31NO |
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Molecular Weight |
265.4 g/mol |
IUPAC Name |
N-(1-octylcyclohexyl)prop-2-enamide |
InChI |
InChI=1S/C17H31NO/c1-3-5-6-7-8-10-13-17(18-16(19)4-2)14-11-9-12-15-17/h4H,2-3,5-15H2,1H3,(H,18,19) |
InChI Key |
KOQPFVARPMYRNC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1(CCCCC1)NC(=O)C=C |
Origin of Product |
United States |
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